molecular formula C15H12ClN3O3S B11688379 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide

Cat. No.: B11688379
M. Wt: 349.8 g/mol
InChI Key: BHQUAZKGHPKCAK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting ethyl acetoacetate with elemental sulfur and a suitable halogenating agent.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated benzene derivative is then reacted with the thiophene derivative in the presence of a chlorinating agent like thionyl chloride to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-amino-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and the cyano group are particularly important for its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-acetamide
  • 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-benzamide

Uniqueness

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O3S/c1-3-10-8(2)23-15(12(10)7-17)18-14(20)11-5-4-9(19(21)22)6-13(11)16/h4-6H,3H2,1-2H3,(H,18,20)

InChI Key

BHQUAZKGHPKCAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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